2-Hydrazinyl-3-methoxypyridine
Overview
Description
2-Hydrazinyl-3-methoxypyridine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridine, featuring a methoxy group at the third position and a hydrazine group at the second position of the pyridine ring.
Scientific Research Applications
2-Hydrazinyl-3-methoxypyridine has several scientific research applications:
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 1-(3-methoxypyridin-2-yl)hydrazine belongs, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s known that hydrazinopyridines interact with their targets through the highly reactive hydrazine group . This allows them to insert the pyridine fragment into complex molecular structures, leading to various changes in the target molecules .
Biochemical Pathways
It’s known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may affect pathways related to these biological processes.
Result of Action
It’s known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that 1-(3-Methoxypyridin-2-YL)hydrazine may have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of 2-Hydrazinyl-3-methoxypyridine can be achieved through several routes. One common method involves the reaction of 3-methoxypyridine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-Hydrazinyl-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Comparison with Similar Compounds
2-Hydrazinyl-3-methoxypyridine can be compared with other hydrazinopyridine derivatives, such as:
2-Hydrazinopyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
3-Hydrazinopyridine: Similar structure but without the methoxy group, leading to variations in chemical properties and applications.
1-(2-Methoxypyridin-3-YL)hydrazine:
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594973 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-34-0 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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